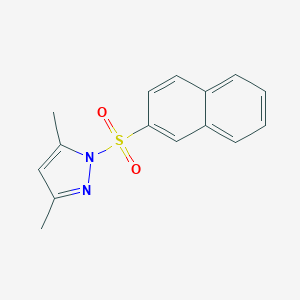

3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-1H-pyrazole

Description

3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-1H-pyrazole is a pyrazole derivative featuring a naphthalene-2-sulfonyl substituent at the 1-position and methyl groups at the 3- and 5-positions of the pyrazole ring. The compound’s structural characterization would likely involve NMR, IR, and mass spectrometry (MS), as demonstrated for related pyrazoles in the literature .

Properties

IUPAC Name |

3,5-dimethyl-1-naphthalen-2-ylsulfonylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S/c1-11-9-12(2)17(16-11)20(18,19)15-8-7-13-5-3-4-6-14(13)10-15/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOWUKVOTBCIKAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-1H-pyrazole typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

Introduction of the Naphthalene-2-sulfonyl Group: The naphthalene-2-sulfonyl group is introduced via sulfonylation, where the pyrazole is treated with naphthalene-2-sulfonyl chloride in the presence of a base such as triethylamine or pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The sulfonyl group can be reduced to a sulfide or thiol under strong reducing conditions.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst are common reducing agents.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield carboxylic acids, while reduction of the sulfonyl group can produce sulfides.

Scientific Research Applications

3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-1H-pyrazole has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

Industry: It can be used in the production of dyes, pigments, and other materials due to its stable aromatic structure.

Mechanism of Action

The mechanism by which 3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-1H-pyrazole exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The naphthalene-2-sulfonyl group can interact with hydrophobic pockets in proteins, while the pyrazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Key Observations :

- Sulfonyl and nitro groups enhance electrophilicity at the pyrazole ring, which may increase stability toward nucleophilic attack compared to carbonyl-substituted analogs .

Spectroscopic and Crystallographic Data

NMR and IR Spectroscopy

- 1H-NMR : Pyrazole protons in 3,5-dimethyl derivatives typically resonate between δ 6.0–7.5 ppm. For example, 3,5-dimethyl-1-[3-(pentan-2-yl)phenyl]-1H-pyrazole shows aromatic protons at δ 7.24–8.49 , while 3,5-diphenyl-1H-pyrazole exhibits signals at δ 7.0–7.8 . The naphthalene-sulfonyl group in the target compound would likely deshield adjacent protons, shifting signals upfield.

- 13C-NMR : Carbonyl or sulfonyl substituents cause significant deshielding. For instance, the carbonyl carbon in 4-(naphthalene-1-carbonyl)-1-phenyl-1H-pyrazole appears at δ 176.23 , whereas sulfonyl carbons are expected near δ 120–140 .

- IR : Sulfonyl groups exhibit strong S=O stretching vibrations at ~1150–1350 cm⁻¹, distinct from C=O stretches (~1645–1697 cm⁻¹) in carbonyl analogs .

X-ray Crystallography

- 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole crystallizes in a monoclinic system with intermolecular C–H···O interactions stabilizing the nitro group . The naphthalene-sulfonyl analog may exhibit similar packing but with additional π-π stacking due to the naphthalene moiety.

Biological Activity

3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-1H-pyrazole is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 286.4 g/mol. The compound features a pyrazole ring substituted with a naphthalene sulfonyl group, contributing to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₄N₂O₂S |

| Molecular Weight | 286.4 g/mol |

| CAS Number | 13658-71-4 |

Antiproliferative Activity

Recent studies have demonstrated that derivatives of pyrazole, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study reported that certain pyrazole derivatives showed moderate to potent activity against human cancer cell lines such as A549 and HT-1080 .

Case Study: Antiproliferative Effects

In vitro testing revealed that the compound exhibited an IC50 value indicating effective inhibition of cell proliferation without significant cytotoxicity. The mechanism of action appears to involve disruption of tubulin polymerization, similar to known anticancer agents like combretastatin A-4 (CA-4) .

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. The compound was shown to inhibit COX-1 and COX-2 enzymes, which are critical in the inflammatory response. In animal models, it demonstrated significant reduction in edema and inflammation markers, suggesting potential as a nonsteroidal anti-inflammatory drug (NSAID) .

Antimicrobial Activity

The compound's antimicrobial properties have been explored as well. Pyrazole derivatives are reported to possess antibacterial and antifungal activities. For instance, certain derivatives have shown effectiveness against common pathogens in laboratory settings .

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antiproliferative | Effective against cancer cell lines |

| Anti-inflammatory | Inhibits COX enzymes; reduces edema |

| Antimicrobial | Active against bacteria and fungi |

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

- Tubulin Binding : Similar to combretastatin A-4, it binds to tubulin and disrupts microtubule dynamics.

- Enzyme Inhibition : It acts as an inhibitor for COX enzymes, reducing prostaglandin synthesis involved in inflammation.

- Membrane Disruption : Its lipophilic nature allows it to penetrate microbial membranes effectively.

Q & A

Q. What are the standard synthetic routes for 3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-1H-pyrazole, and how can reaction conditions be optimized for yield and purity?

A common approach involves the condensation of β-diketones with arylhydrazines, followed by sulfonation using naphthalene-2-sulfonyl chloride. Optimization requires careful control of solvent polarity (e.g., ethanol or DMF), temperature (reflux conditions), and stoichiometric ratios. Catalysts like HCl or acetic acid may accelerate cyclization. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- NMR : and NMR identify substituent positions and confirm pyrazole ring formation. For example, pyrazole protons typically resonate between δ 6.0–7.5 ppm, while sulfonyl groups influence chemical shifts .

- IR : Peaks near 1350–1150 cm confirm sulfonyl (S=O) stretching vibrations.

- X-ray diffraction : Single-crystal analysis resolves bond lengths, angles, and torsional conformations. Software like SHELXL (for refinement) and Mercury (for visualization) are recommended .

Q. How can single-crystal X-ray diffraction be employed to determine the molecular structure, and what software tools are recommended for data analysis?

Single-crystal data collection using a diffractometer (e.g., Rigaku Saturn724+) provides unit cell parameters and intensity data. SHELX programs (SHELXD for solution, SHELXL for refinement) are industry standards for small-molecule crystallography. Mercury aids in visualizing intermolecular interactions (e.g., π–π stacking) and packing motifs .

Advanced Research Questions

Q. What strategies address low yields in the sulfonation step during synthesis?

Low yields may arise from steric hindrance or incomplete sulfonyl group transfer. Strategies include:

Q. How can researchers resolve contradictions between spectroscopic data and computational models (e.g., DFT)?

Cross-validate using multiple techniques:

Q. What catalytic applications does this compound have, particularly in cross-coupling reactions?

Pyrazole sulfonamides can act as ligands for transition metals (e.g., Pd, Cu) in Suzuki-Miyaura or Buchwald-Hartwig reactions. The naphthalene sulfonyl group enhances electron-withdrawing effects, stabilizing metal complexes. Testing catalytic efficiency requires optimizing ligand-to-metal ratios and reaction solvents (e.g., toluene/water biphasic systems) .

Q. What computational methods predict intermolecular interactions affecting crystallographic packing?

Mercury’s "Crystal Packing" module visualizes π–π, hydrogen bonding, and van der Waals interactions. Pair distribution function (PDF) analysis or Hirshfeld surface calculations quantify interaction frequencies. For dynamic behavior, molecular dynamics simulations (e.g., GROMACS) model thermal motion .

Q. How to design experiments to study biological activity, considering structural modifications?

Conduct structure-activity relationship (SAR) studies by:

- Modifying substituents (e.g., replacing naphthalene with biphenyl).

- Testing in vitro assays (e.g., enzyme inhibition, cytotoxicity).

- Correlating activity with electronic properties (Hammett constants) or steric parameters (Tolman cone angles) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.